Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate
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Overview
Description
Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amine groups during chemical reactions. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate typically involves the protection of the amine group of L-alanine and L-glutamic acid with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate can undergo various chemical reactions, including:
Reduction: Reduction reactions involving Boc-protected compounds are less common due to the stability of the Boc group under reducing conditions.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for the removal of the Boc group under acidic conditions.
Hydrochloric acid (HCl): Another reagent for Boc deprotection, often used in methanol.
Aluminum chloride (AlCl3): Used for selective cleavage of the Boc group.
Trimethylsilyl iodide (TMSI): Used in combination with methanol for Boc deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine form of the compound, which can then undergo further reactions to form peptides or other derivatives.
Scientific Research Applications
Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of peptide analogs.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals, where precise control over chemical reactions is required
Mechanism of Action
The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amine groups are necessary to achieve the desired sequence of amino acids.
Comparison with Similar Compounds
Similar Compounds
Benzyl (tert-butoxycarbonyl)-L-aspartate: Similar in structure and used for similar purposes in peptide synthesis.
tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in organic synthesis.
tert-Butoxycarbonyl-L-glutamic acid: Used in the synthesis of peptides and other complex molecules.
Uniqueness
Benzyl (tert-butoxycarbonyl)-L-alanyl-L-glutaminate is unique due to its specific combination of Boc-protected L-alanine and L-glutamic acid, which allows for selective protection and deprotection of amine groups in multi-step synthesis. This compound is particularly useful in the synthesis of peptides with specific sequences and functionalities.
Properties
Molecular Formula |
C20H29N3O6 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
benzyl (2S)-5-amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)17(25)23-15(10-11-16(21)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,24)(H,22,27)(H,23,25)/t13-,15-/m0/s1 |
InChI Key |
GNNHDHBJACNYCR-ZFWWWQNUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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